butyl (2-methoxy-4-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
butyl N-(2-methoxy-4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-3-4-7-19-12(15)13-10-6-5-9(14(16)17)8-11(10)18-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZEJXEPRLRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Butyl (2-methoxy-4-nitrophenyl)carbamate serves as a versatile building block in organic synthesis. It is utilized to create more complex organic compounds and as a protecting group for amines during various chemical reactions .
Enzyme Inhibition Studies
This compound acts as a specific active-site titrator for bile-salt-dependent lipases, which are crucial enzymes involved in lipid metabolism . Research indicates its potential as an inhibitor of acetylcholinesterase (AChE), making it relevant in the context of neurodegenerative diseases .
The compound exhibits several biological activities:
- Antimicrobial Properties : Investigations have shown that this compound can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects, warranting further exploration in therapeutic applications .
Cytotoxicity Profiling
A study assessing cytotoxic effects of similar carbamate derivatives on cancer cell lines revealed dose-dependent inhibition of cell proliferation. The MTT assay indicated significant reductions in cell viability at higher concentrations (e.g., 250 µM) after 48 hours of treatment .
Enzyme Inhibition Studies
Research highlighted the role of this compound in inhibiting enzymes such as AChE and butyrylcholinesterase (BChE). Its promising results as an AChE inhibitor suggest potential therapeutic applications in treating Alzheimer's disease .
Mechanistic Insights
Investigations into the reduction of the nitro group showed that this transformation can yield amine derivatives with enhanced biological activity. Characterization using NMR and mass spectrometry confirmed the structural integrity and reactivity of these derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between butyl (2-methoxy-4-nitrophenyl)carbamate and analogous carbamate derivatives.
Table 1: Comparative Analysis of Carbamate Derivatives
Key Comparisons
The nitro group at the 4-position is common across all derivatives, contributing to strong electron-withdrawing effects that may stabilize the carbamate linkage or facilitate nucleophilic substitution reactions.
Biological and Functional Applications
- Anticancer activity is observed in analogs like (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl)carbamate, where the allyl group (prop-2-enyl) enhances interactions with kinase binding pockets .
- In contrast, iodoalkynyl carbamates (e.g., IPBC) exhibit biocidal properties due to the iodine and alkynyl moieties, which disrupt microbial cell membranes .
Physicochemical Properties
- Molecular weight and alkyl chain length : Butyl derivatives (e.g., IPBC and the target compound) have higher molecular weights (~280 Da) compared to tert-butyl or methoxy-substituted analogs, influencing their volatility and bioavailability.
- Hazard profiles : 4-Nitrophenyl N-methoxycarbamate (HS-6205) is associated with skin and eye irritation risks , while iodoalkynyl carbamates like IPBC are regulated for environmental toxicity .
Hydrogen Bonding and Crystal Packing
- The methoxy and nitro groups in this compound may form hydrogen bonds (e.g., C=O⋯H–O or N–H⋯O), influencing crystal packing and stability. This contrasts with tert-butyl derivatives, where bulky substituents reduce intermolecular interactions .
Research Findings and Implications
- Pharmaceutical Potential: The target compound’s structural similarity to validated kinase inhibitors suggests utility in targeted cancer therapies, though in vivo studies are needed .
- Biocidal Limitations : Unlike IPBC, this compound lacks halogen or alkynyl groups critical for antimicrobial activity, limiting its use in antifouling applications .
- Synthetic Flexibility : Substituent modifications (e.g., replacing methoxy with chloro or iodoalkynyl groups) can redirect applications from pharmaceuticals to agrochemicals .
Q & A
Q. What safety precautions are critical when handling butyl (2-methoxy-4-nitrophenyl)carbamate in laboratory settings?
- Methodological Answer : Handling requires adherence to GHS hazard classifications (Category 4 acute toxicity via oral, dermal, and inhalation routes). Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid skin/eye contact. Emergency measures include rinsing affected areas with water and seeking medical attention if irritation occurs. Safety protocols should align with SDS guidelines, which emphasize proper ventilation and spill containment .
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use NMR (¹H/¹³C) to confirm the carbamate linkage and substituent positions. IR spectroscopy identifies functional groups (e.g., nitro, methoxy, carbamate C=O stretch).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves molecular geometry and packing. WinGX or ORTEP can visualize anisotropic displacement parameters and validate bond lengths/angles against crystallographic databases .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict the biological activity of this compound?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., enzymes implicated in cancer). Focus on hydrogen bonding (nitro/methoxy groups) and hydrophobic interactions (butyl chain).
- Dynamics : Run MD simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD/RMSF plots to evaluate conformational changes over time. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How do hydrogen bonding patterns influence its crystal packing and stability?
- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., N–H···O carbamate interactions). SCXRD data reveals intermolecular contacts (e.g., nitro-to-methoxy interactions). Use Mercury (CCDC) to calculate hydrogen-bond distances/angles and correlate them with thermal stability via TGA/DSC .
Q. What strategies resolve discrepancies between experimental crystallographic data and computational models?
- Methodological Answer :
- Validation Tools : Check for overfitting in SHELXL refinement using R-factors and residual density maps. Cross-validate with PLATON/checkCIF for symmetry errors.
- Computational Adjustments : Re-optimize DFT (B3LYP/6-311G**) models by adjusting dihedral angles or solvent effects. Compare experimental vs. theoretical bond lengths (e.g., C–N carbamate) to identify systematic errors .
Q. What synthetic challenges arise in optimizing reaction yields for carbamate derivatives?
- Methodological Answer :
- Condition Screening : Test solvent polarity (DMF vs. THF), temperature (0–80°C), and catalysts (e.g., DMAP for carbamate coupling). Monitor by TLC/HPLC.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure product. Characterize intermediates (e.g., nitro-phenol precursors) via LC-MS to identify side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
